molecular formula C18H18N4O3S B2857096 5-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one CAS No. 1105229-77-3

5-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B2857096
CAS No.: 1105229-77-3
M. Wt: 370.43
InChI Key: JXPLYTZOUBGVIK-UHFFFAOYSA-N
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Description

“5-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one” is a complex organic compound that features a triazole ring, a pyridinone moiety, and a methoxyphenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one” typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxybenzaldehyde under acidic or basic conditions to form the corresponding Schiff base, followed by reduction to yield the methoxyphenyl-substituted triazole.

    Formation of the Pyridinone Moiety:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl groups, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and pyridinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazole or pyridinone derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in synthetic organic chemistry research.

Biology and Medicine

In biological and medical research, compounds with triazole and pyridinone moieties are investigated for their potential therapeutic effects. They may exhibit antimicrobial, antifungal, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of “5-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one: Lacks the methoxyphenyl group.

    5-(5-((2-Phenyl-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of the methoxyphenyl group in “5-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one” enhances its potential biological activity and specificity, making it a unique compound for research and application.

Properties

IUPAC Name

5-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-21-10-13(6-9-16(21)24)17-19-20-18(22(17)2)26-11-15(23)12-4-7-14(25-3)8-5-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPLYTZOUBGVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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